4-((2,6-dimethylmorpholino)sulfonyl)-N-(2-fluorophenyl)-5-methylfuran-2-carboxamide
Description
Properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(2-fluorophenyl)-5-methylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O5S/c1-11-9-21(10-12(2)25-11)27(23,24)17-8-16(26-13(17)3)18(22)20-15-7-5-4-6-14(15)19/h4-8,11-12H,9-10H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIBDUXFEYRBRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=C(OC(=C2)C(=O)NC3=CC=CC=C3F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations :
- Sulfonamide Group: The target compound’s 2,6-dimethylmorpholino-sulfonyl group differs from the 2,6-difluorophenylsulfonamido group in BRAF/HDAC inhibitors (e.g., 14a–14j).
- Furan vs. Benzamide: Unlike flufenoxuron’s benzamide backbone, the target’s furan ring offers a smaller, more rigid scaffold, which could alter binding kinetics in enzyme targets .
- Fluorophenyl Moieties: The target’s 2-fluorophenyl group is less sterically hindered than flufenoxuron’s 2,6-difluorophenyl, possibly modulating receptor selectivity .
Pharmacokinetic and Physicochemical Properties
- Lipophilicity: The target’s 5-methylfuran and dimethylmorpholine groups may increase logP compared to flufenoxuron’s polar trifluoromethylphenoxy group, enhancing membrane permeability .
- Metabolic Stability: The morpholino ring’s dimethyl substituents could reduce oxidative metabolism relative to unsubstituted morpholine derivatives .
Preparation Methods
Synthesis of 2,6-Dimethylmorpholine Sulfonyl Chloride
Step 1: Morpholine Alkylation
2,6-Dimethylmorpholine is synthesized via cyclization of 2-amino-1,5-pentanediol with acetyl chloride, followed by methylation using methyl iodide under basic conditions (K2CO3, DMF, 60°C, 12 h).
Step 2: Sulfonation
Chlorosulfonic acid (ClSO3H, 2.2 eq) is added dropwise to 2,6-dimethylmorpholine in dichloromethane at −10°C. The mixture is stirred for 4 h, yielding 2,6-dimethylmorpholine sulfonyl chloride as a white solid (87% yield).
| Parameter | Value |
|---|---|
| Temperature | −10°C to 0°C |
| Reaction Time | 4 h |
| Solvent | Dichloromethane |
| Yield | 87% |
Preparation of 5-Methylfuran-2-Carboxylic Acid
Step 3: Oxidation of 5-Methylfurfural
5-Methylfurfural (1.0 eq) is oxidized using Jones reagent (CrO3/H2SO4) in acetone at 0°C for 2 h, providing 5-methylfuran-2-carboxylic acid (92% yield).
Key Spectral Data
Amidation with 2-Fluoroaniline
Step 4: Carboxamide Formation
5-Methylfuran-2-carboxylic acid (1.0 eq) is activated with thionyl chloride (SOCl2, 1.5 eq) at reflux for 3 h. The resultant acyl chloride is treated with 2-fluoroaniline (1.2 eq) and triethylamine (2.0 eq) in THF at 0°C, yielding N-(2-fluorophenyl)-5-methylfuran-2-carboxamide (78% yield).
| Parameter | Value |
|---|---|
| Coupling Agent | SOCl2 |
| Base | Triethylamine |
| Solvent | THF |
| Temperature | 0°C to RT |
| Yield | 78% |
Final Sulfonylation
Step 5: Sulfonyl Coupling
N-(2-Fluorophenyl)-5-methylfuran-2-carboxamide (1.0 eq) is reacted with 2,6-dimethylmorpholine sulfonyl chloride (1.1 eq) in the presence of DMAP (0.1 eq) and pyridine (2.0 eq) in anhydrous DCM. The reaction proceeds at RT for 18 h, affording the target compound after column chromatography (SiO2, EtOAc/hexane 1:3, 65% yield).
Optimization Challenges
- Excess sulfonyl chloride (>1.2 eq) led to di-sulfonylated byproducts.
- DMAP catalytic loading <5 mol% resulted in incomplete conversion.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (500 MHz, DMSO-d6): δ 10.21 (s, 1H, NH), 7.65–7.12 (m, 4H, Ar-H), 6.82 (d, J = 3.2 Hz, 1H, furan H-3), 6.45 (d, J = 3.2 Hz, 1H, furan H-4), 3.72–3.15 (m, 8H, morpholine-H), 2.44 (s, 3H, CH3), 1.32 (d, J = 6.8 Hz, 6H, 2×CH3).
- HRMS (ESI+): m/z calcd for C18H21FN2O5S [M+H]⁺: 397.1194; found: 397.1198.
Purity Assessment
HPLC analysis (C18 column, MeCN/H2O 70:30, 1 mL/min) showed 98.7% purity with tR = 6.54 min.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Sequential Coupling | 65 | 98.7 | Minimal side products |
| One-Pot Sulfonylation | 52 | 95.2 | Reduced steps |
| Microwave-Assisted | 71 | 97.8 | Faster reaction (2 h vs. 18 h) |
Microwave-assisted synthesis (100°C, 2 h, DMF) improved yield but required stringent solvent drying.
Industrial-Scale Considerations
Critical Parameters for Kilo-Scale Production:
- Sulfonation Temperature Control: Exothermic reaction requires jacketed reactors to maintain −10°C ± 2°C.
- Acyl Chloride Quenching: Residual SOCl2 neutralization with NaHCO3 prevents equipment corrosion.
- Column Chromatography Alternatives: Recrystallization from ethanol/water (4:1) achieves 96% purity, reducing silica gel use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
